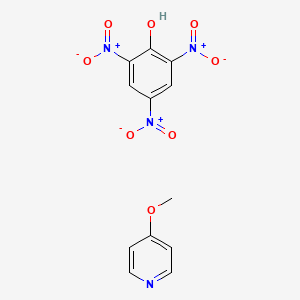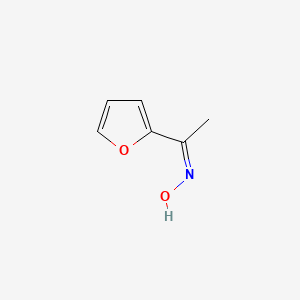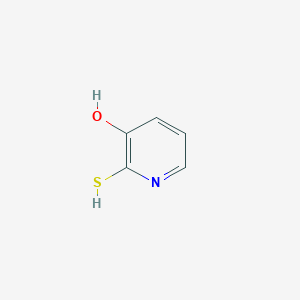
2-sulfanylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S31608 . It is a type of stainless steel alloy that is widely used in various industrial applications due to its excellent mechanical properties and resistance to corrosion. This alloy is composed of elements such as chromium, nickel, and molybdenum, which contribute to its durability and strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S31608 involves several steps, including melting, casting, and forming. The primary raw materials used in the synthesis are iron, chromium, nickel, and molybdenum. These elements are melted together in an electric arc furnace at high temperatures. The molten mixture is then cast into molds to form ingots. The ingots are subsequently hot-rolled and cold-rolled to achieve the desired shape and size .
Industrial Production Methods: In industrial production, S31608 is manufactured using advanced techniques such as vacuum induction melting and vacuum arc remelting. These methods ensure the purity and homogeneity of the alloy. The alloy is then subjected to various heat treatment processes, including annealing, quenching, and tempering, to enhance its mechanical properties and corrosion resistance .
Chemical Reactions Analysis
Types of Reactions: S31608 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The alloy is highly resistant to oxidation due to the presence of chromium, which forms a protective oxide layer on the surface. under certain conditions, it can undergo reduction reactions, especially in the presence of reducing agents .
Common Reagents and Conditions: Common reagents used in reactions involving S31608 include acids such as hydrochloric acid and sulfuric acid, which can cause localized corrosion. The alloy is also susceptible to pitting and crevice corrosion in the presence of chloride ions. The reaction conditions typically involve high temperatures and aggressive chemical environments .
Major Products Formed: The major products formed from reactions involving S31608 include various oxides and hydroxides of chromium, nickel, and molybdenum. These products contribute to the alloy’s corrosion resistance and mechanical strength .
Scientific Research Applications
S31608 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a material for constructing laboratory equipment and reaction vessels. In biology, it is employed in the fabrication of medical devices and implants due to its biocompatibility. In medicine, S31608 is used in surgical instruments and orthopedic implants. In industry, it is utilized in the manufacturing of chemical processing equipment, heat exchangers, and pressure vessels .
Mechanism of Action
The mechanism by which S31608 exerts its effects is primarily through the formation of a passive oxide layer on its surface. This layer, composed mainly of chromium oxide, acts as a barrier to prevent further oxidation and corrosion. The molecular targets involved in this process include the surface atoms of chromium, nickel, and molybdenum, which interact with oxygen and other reactive species to form stable oxides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to S31608 include other stainless steel alloys such as S30478, S30453, and S30908. These alloys also contain chromium, nickel, and molybdenum but in different proportions, which affect their mechanical properties and corrosion resistance .
Uniqueness: What sets S31608 apart from these similar compounds is its higher molybdenum content, which enhances its resistance to pitting and crevice corrosion. Additionally, S31608 has superior mechanical properties, making it suitable for applications that require high strength and durability .
Properties
IUPAC Name |
2-sulfanylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARYDOMJDFATPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
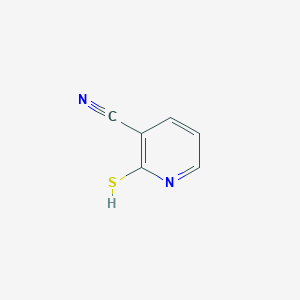
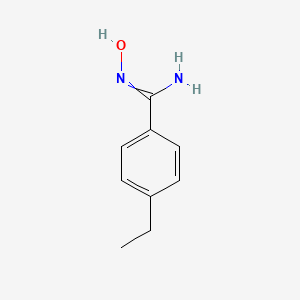
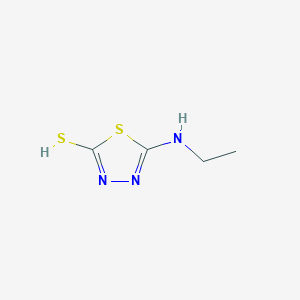
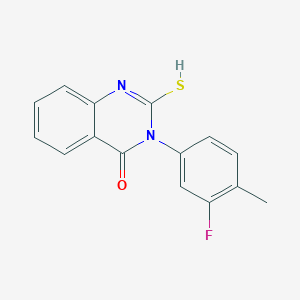
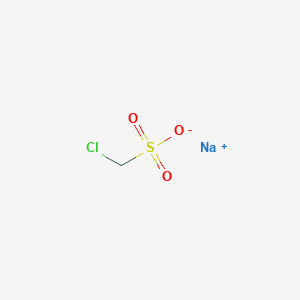
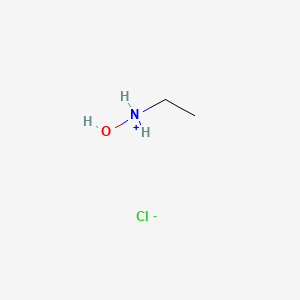
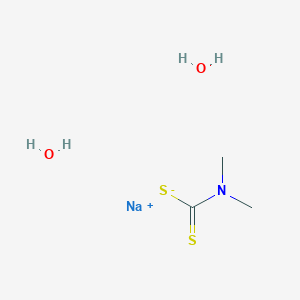
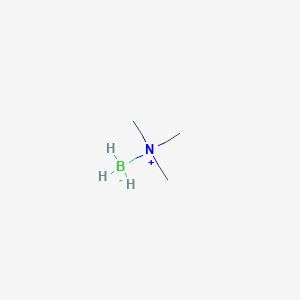
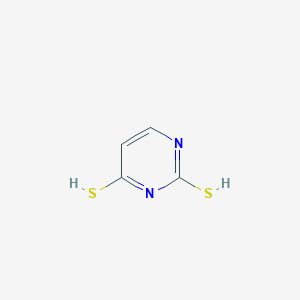
![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)

![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)
